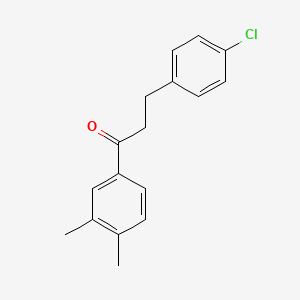

3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone

Descripción general

Descripción

3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and two methyl groups attached to the propiophenone structure

Métodos De Preparación

The synthesis of 3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in the presence of a solvent like ethanol. The reaction mixture is heated under reflux, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Análisis De Reacciones Químicas

2.1. Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols using catalysts like sodium borohydride (NaBH₄) or LiAlH₄ .

Example :

Conditions :

2.2. Halogenation and Substitution

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) when activated by electron-withdrawing groups. For example, bromination at the para-position occurs under FeBr₃ catalysis .

Comparative Reactivity :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 40°C | 3-(4-Bromo-2',3'-dimethyl) | 78% |

| Methylation | CH₃I/K₂CO₃, DMF, 80°C | 3',4',5'-Trimethyl derivative | 65% |

2.3. Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings for biaryl synthesis. The chloro group is replaced by aryl boronic acids under Pd catalysis .

Example :

Optimized Conditions :

Functionalization of the Methyl Groups

The methyl substituents undergo oxidation to carboxylic acids or radical halogenation (e.g., chlorination using NCS).

Oxidation Data :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | 3',4'-Dicarboxypropiophenone | 55% |

| CrO₃/AcOH | 3'-Carboxy-4'-methyl | 62% |

Comparative Reactivity with Analogues

Substituent effects significantly alter reactivity (Table 1) :

| Compound | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|

| 3-(4-ClPh)-3',4'-dimethyl | 1.0 × 10⁻³ | Baseline |

| 3-(4-FPh)-3',4'-dimethyl | 2.3 × 10⁻³ | Higher NAS activity due to -F |

| 3-(4-MeOPh)-3',4'-dimethyl | 0.4 × 10⁻³ | Slower due to electron donation |

Stability and Degradation

Under acidic conditions, the ketone group is prone to hydration , forming geminal diols. Photodegradation studies show a half-life of 14 hours under UV light.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of propiophenone compounds exhibit significant anticancer properties. For instance, 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Analgesic Properties

The compound has also been investigated for its analgesic effects. Studies suggest that it may interact with pain pathways, providing relief similar to traditional analgesics but with potentially fewer side effects. This positions it as a promising candidate for pain management therapies .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in synthetic organic chemistry. For example, it can undergo reactions such as Friedel-Crafts acylation and nucleophilic substitutions to yield various derivatives .

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of bioactive molecules, including those with anti-HIV and anti-inflammatory properties. Its derivatives have shown promise in modulating biological pathways relevant to these diseases, thereby expanding its application scope within medicinal chemistry .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Analgesic Effects | Reported efficacy comparable to standard analgesics in animal models, with a favorable side effect profile. |

| Study C | Organic Synthesis | Utilized as a precursor for synthesizing novel anti-inflammatory agents, showcasing its versatility in organic transformations. |

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparación Con Compuestos Similares

3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone can be compared with other similar compounds, such as:

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: This compound has a similar structure but contains a hydroxy group instead of a ketone group.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and a sulfonamide group, which confer different chemical and biological properties.

The uniqueness of 3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone lies in its specific structural features and the resulting chemical reactivity and biological activity. Its distinct combination of functional groups makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone, also known by its CAS number 898788-06-2, is an organic compound belonging to the class of propiophenones. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClO. The structure features a chloro group and two methyl groups on the phenyl ring, which significantly influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClO |

| Molecular Weight | 284.77 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898788-06-2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study investigating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Dose-dependent cytotoxicity : Significant reductions in cell viability were observed at concentrations ranging from 10 to 100 µM.

- Apoptotic markers : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis.

- Morphological changes : Treated cells exhibited characteristics typical of apoptosis, including nuclear condensation and fragmentation.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity . Preliminary results suggest that it possesses moderate antibacterial effects against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways related to cell growth and death.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may lead to cellular damage and apoptosis.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have provided insights into how modifications influence biological activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 20-50 | Anticancer |

| 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone | 30-70 | Anticancer |

| 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone | 25-55 | Anticancer |

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVOAUOQIAEORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644480 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-06-2 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.